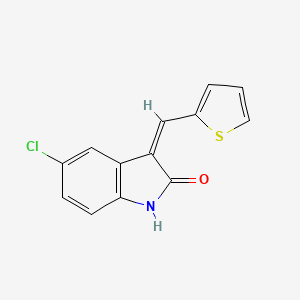

5-Chloro-3-(thiophen-2-ylmethylene)indolin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SU 5616 beinhaltet die Reaktion von 5-Chlorindolin-2,3-dion mit 2-Thiophencarbaldehyd unter bestimmten Bedingungen. Die Reaktion findet typischerweise in Gegenwart einer Base, wie z. B. Natriumhydroxid, und einem Lösungsmittel wie Ethanol statt. Das Gemisch wird unter Rückfluss erhitzt, und das Produkt wird durch Filtration und Umkristallisation isoliert .

Industrielle Produktionsmethoden

Die industrielle Produktion von SU 5616 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden für höhere Ausbeuten und Reinheit optimiert. Der Einsatz von Durchflussreaktoren und automatisierten Systemen sorgt für eine gleichbleibende Produktionsqualität .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SU 5616 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: SU 5616 kann zu entsprechenden Sulfoxiden und Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können SU 5616 in seine entsprechenden Alkohole umwandeln.

Substitution: Halogenierungs- und Nitrierungsreaktionen können verschiedene Substituenten in den aromatischen Ring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Halogenierung kann mit Halogenen wie Chlor oder Brom erreicht werden, während Nitrierung Salpetersäure und Schwefelsäure erfordert.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Alkohole.

Substitution: Halogenierte und nitrierte Derivate.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. In a study focused on indolinone derivatives, it was found that certain derivatives exhibited strong antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics like gatifloxacin. Specifically, compounds derived from 3-alkylidene-2-indolone demonstrated MIC values as low as 0.5 μg/mL against Gram-positive bacteria such as Staphylococcus aureus .

Table 1: Antimicrobial Activity of Indolinone Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 10f | 0.5 | Staphylococcus aureus |

| 10g | 0.5 | Staphylococcus aureus |

| 10h | 0.5 | Methicillin-resistant Staphylococcus aureus |

Anticancer Properties

The anticancer potential of 5-Chloro-3-(thiophen-2-ylmethylene)indolin-2-one has been investigated through various studies. Research indicates that thiophene derivatives, including this compound, can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, a series of synthesized compounds were tested against human hepatocellular carcinoma (HepG2) and human lung cancer (A549) cell lines, showing IC50 values indicating effective cytotoxicity .

Table 2: Anticancer Activity Against Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 20b | HepG2 | 4.37 ± 0.7 |

| 20b | A549 | 8.03 ± 0.5 |

The mechanisms of action include the inhibition of RNA and DNA synthesis without affecting protein synthesis, which is crucial for tumor growth . Additionally, molecular docking studies have provided insights into the binding interactions with key enzymes involved in tumorigenesis.

Antitubercular Activity

Recent advancements have also highlighted the potential of thiophene-based compounds in combating tuberculosis. Compounds similar to this compound have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Findings suggest that modifications to the thiophene ring enhance the bioavailability and efficacy against tuberculosis .

Table 3: Antitubercular Activity

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7a | <0.1 | Mycobacterium tuberculosis |

| 7g | <0.1 | Mycobacterium tuberculosis |

Wirkmechanismus

SU 5616 exerts its effects by modulating tyrosine kinase signal transduction. It binds to the active site of tyrosine kinases, inhibiting their activity and preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts cell signaling pathways, leading to the regulation of abnormal cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

SU 11248: Ein weiterer Tyrosinkinase-Inhibitor mit einem ähnlichen Wirkmechanismus.

SU 5402: Hemmt Fibroblastenwachstumsfaktor-Rezeptor-Tyrosinkinasen.

Einzigartigkeit

SU 5616 ist einzigartig aufgrund seiner spezifischen Struktur, die es ihm ermöglicht, bestimmte Tyrosinkinasen selektiv zu modulieren. Seine Fähigkeit, die abnormale Zellproliferation zu regulieren, macht es zu einer wertvollen Verbindung in der Krebsforschung und -therapie .

Biologische Aktivität

5-Chloro-3-(thiophen-2-ylmethylene)indolin-2-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, particularly focusing on antimicrobial and anticancer properties.

Synthesis of this compound

The synthesis of this compound involves the condensation reaction between 5-chloroisatin and thiophen-2-carbaldehyde. This reaction typically employs a suitable solvent and catalyst, leading to the formation of the desired indolinone derivative. The structure is confirmed through various spectroscopic techniques, including NMR and mass spectrometry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency, with some derivatives exhibiting MIC values as low as 0.5 µg/mL against strains like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus ATCC 6538 | 0.5 | Gram-positive |

| E. coli ATCC 25922 | 1.0 | Gram-negative |

| Methicillin-resistant S. aureus ATCC 43300 | 0.5 | Gram-positive |

These findings suggest that the compound may serve as a promising lead for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines, including HepG2 (human liver cancer) and A549 (human lung cancer). The compound demonstrated moderate cytotoxicity, with an IC50 value of approximately 41.6 µM against HepG2 cells, indicating potential for further development as an anticancer agent .

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HepG2 | 41.6 | Moderate cytotoxicity |

| A549 | Not specified | Further studies needed |

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells . This inhibition mechanism is similar to that observed with established anticancer drugs like methotrexate.

Case Studies

Several case studies have documented the efficacy of thiophene derivatives in clinical settings:

- Case Study on Antimicrobial Efficacy : A study involving the application of indolinone derivatives in treating skin infections showed significant improvement in patient outcomes when combined with conventional antibiotics .

- Case Study on Cancer Treatment : In vitro studies revealed that compounds similar to this compound induced apoptosis in cancer cells through the activation of caspase pathways .

Eigenschaften

IUPAC Name |

(3Z)-5-chloro-3-(thiophen-2-ylmethylidene)-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNOS/c14-8-3-4-12-10(6-8)11(13(16)15-12)7-9-2-1-5-17-9/h1-7H,(H,15,16)/b11-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHHCVFJHNWKDY-XFFZJAGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C2C3=C(C=CC(=C3)Cl)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.